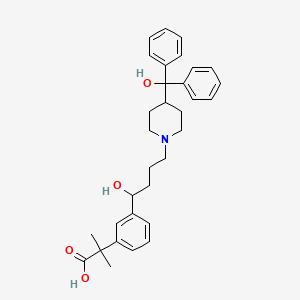
Bifendate Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bifendate Impurity A is an impurity of bifendate, a compound commonly used in the treatment of chronic hepatitis B and other liver diseases. Bifendate itself is a biologically active molecule of dimethyl [1,10-biphenyl]-2,20-dicarboxylate compounds . This compound, with the molecular formula C18H14O8 and a molecular weight of 358.31, plays a significant role in the clinical therapy of various hepatic pathologies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bifendate Impurity A involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate the impurity from the mother liquor samples obtained during the purification of bifendate crude samples . The structures of the impurities are confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These workshops maintain high standards of cleanliness, with cleanroom classes ranging from Class 100 to Class 100,000. The production process ensures high purity levels, often exceeding 95%.
Chemical Reactions Analysis
Types of Reactions: Bifendate Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and characterization of the impurity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, ammonium formate, formic acid, and trifluoroacetic acid . These reagents are often used in HPLC and other chromatographic techniques to isolate and analyze the impurity .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives of bifendate, such as (E)-5-(2,4-di-tert-butyl-6-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-5′-methyl-7,7′-dimethoxy-[4,4′-bibenzo[d][1,3]dioxole]-5,5′-dicarboxylate .
Scientific Research Applications
Bifendate Impurity A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structural and functional properties of bifendate and its derivatives . In biology and medicine, this compound is investigated for its potential therapeutic effects in treating acute liver failure and other hepatic pathologies . Industrially, it is used in the large-scale production of bifendate and its related compounds.
Mechanism of Action
The mechanism of action of Bifendate Impurity A involves multiple pathways and effects on various cellular processes. One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . Additionally, this compound regulates dysfunction modules through non-coding RNA (ncRNA) and transcription factors, thereby modulating immune system functions and pathways related to hepatitis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Bifendate Impurity A include other impurities of bifendate, such as IMP-I, IMP-II, IMP-III, and IMP-IV . These impurities share structural similarities with this compound but differ in their specific chemical compositions and properties .
Uniqueness: This compound is unique due to its specific molecular structure and its significant role in the clinical therapy of hepatic pathologies. Its ability to inhibit lipid peroxidation and regulate dysfunction modules through ncRNA and transcription factors sets it apart from other similar compounds .
Properties
CAS No. |
1181519-47-0 |
|---|---|
Molecular Formula |
C18H14O8 |
Molecular Weight |
358.31 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


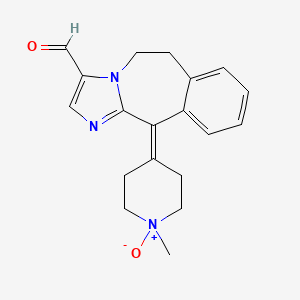
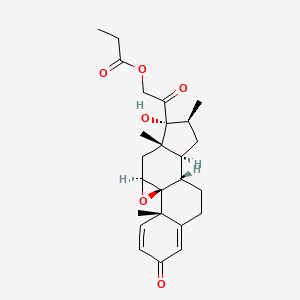
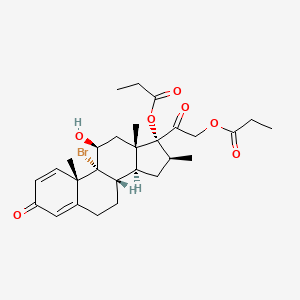
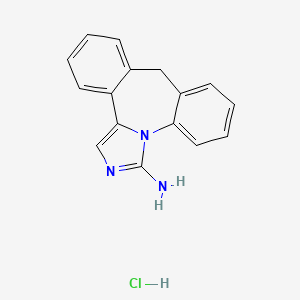
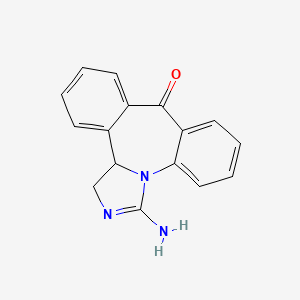
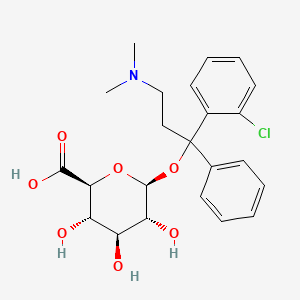
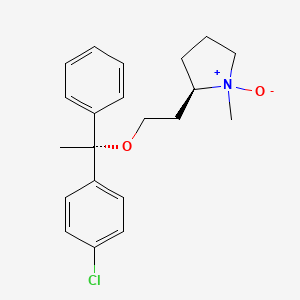
![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
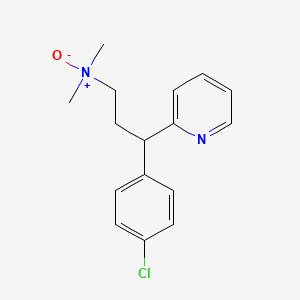
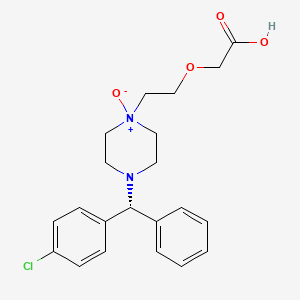

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
